(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane
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Overview
Description
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane is a chemical compound with the molecular formula C10H11BrF2OS and a molecular weight of 297.16 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a phenyl ring, along with a methylsulfane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane typically involves the following steps:
Fluorination: The addition of fluorine atoms to specific positions on the phenyl ring.
Isopropoxylation: The attachment of an isopropoxy group to the phenyl ring.
Methylsulfane Addition: The final step involves the addition of a methylsulfane group to the phenyl ring.
The reaction conditions for these steps often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid: Similar structure but with a boronic acid group instead of a methylsulfane group.
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)amine: Contains an amine group instead of a methylsulfane group.
Uniqueness
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane is unique due to the presence of the methylsulfane group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
1-bromo-3,4-difluoro-5-methylsulfanyl-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2OS/c1-5(2)14-10-6(11)4-7(15-3)8(12)9(10)13/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJPTDYQEVEMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1F)F)SC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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